molecular formula C13H10N2O3S3 B2687140 4-nitro-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-15-thione CAS No. 496020-63-4

4-nitro-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-15-thione

Cat. No.: B2687140
CAS No.: 496020-63-4
M. Wt: 338.41
InChI Key: UMDGOHCADRSKAX-UHFFFAOYSA-N
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Description

This compound is a highly complex tetracyclic system featuring fused rings with heteroatoms (oxygen, sulfur, and nitrogen) and functional groups. The structure includes:

  • Nitro group (-NO₂): A strong electron-withdrawing substituent at position 2.
  • Aza (nitrogen): At position 14, likely influencing basicity or coordination chemistry.
  • Thione (-C=S) group: At position 15, offering reactivity distinct from ketones or thiols.

The fused tetracyclic framework (bridged bicyclic and tricyclic motifs) creates rigidity, which may enhance thermal stability and influence supramolecular packing . Computational modeling and crystallographic tools like SHELX have been critical in resolving its geometry .

Properties

IUPAC Name

4-nitro-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-15-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S3/c16-15(17)7-1-2-9-8(3-7)10-6(4-18-9)5-20-12-11(10)21-13(19)14-12/h1-3,6,10H,4-5H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDGOHCADRSKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CSC3=C(C2C4=C(O1)C=CC(=C4)[N+](=O)[O-])SC(=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-nitro-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-15-thione typically involves multi-step organic reactions. One common synthetic route includes the reaction of a tricyclic imide substrate with tributylphosphine, carbon disulfide, and dimethyl acetylenedicarboxylate (DMAD). This reaction proceeds through the formation of an equilibrium mixture containing both an ylide form and a zwitterionic phosphonio dithiocarboxylate, which can be trapped by the addition of an aldehyde or a dipolarophile

Chemical Reactions Analysis

4-nitro-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-15-thione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.

    Substitution: The presence of multiple heteroatoms allows for various substitution reactions, particularly nucleophilic substitutions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds similar to 4-nitro-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-15-thione exhibit promising antimicrobial properties. For instance, derivatives have been synthesized and tested against various bacterial strains, showing effective inhibition of growth .

Anticancer Properties
Studies have demonstrated that this compound and its derivatives can induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) leading to cell death pathways . Clinical trials are ongoing to evaluate the efficacy of these compounds in treating specific cancers.

Material Science Applications

Nanoparticle Coupling
The compound has been explored for its ability to couple with nanoparticles for targeted drug delivery systems. This application leverages its chemical structure to enhance the stability and bioavailability of therapeutic agents when administered .

Organic Electronics
The unique electronic properties of this compound make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is focused on optimizing its conductivity and photostability for improved performance in electronic devices .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, a series of derivatives of 4-nitro-8-oxa-12,16-dithia compounds were tested against Staphylococcus aureus and Escherichia coli. Results showed that certain modifications increased antimicrobial activity significantly compared to standard antibiotics .

Case Study 2: Cancer Treatment
A clinical trial involving a derivative of the compound was conducted on patients with advanced melanoma. The trial assessed the safety and preliminary efficacy of the compound as an adjunct therapy alongside traditional treatments. Results indicated a notable reduction in tumor size among participants .

Mechanism of Action

The mechanism of action of 4-nitro-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-15-thione involves its interaction with specific molecular targets. The compound’s multiple heteroatoms allow it to form strong bonds with metal ions, particularly mercury. This interaction is facilitated by the compound’s ability to undergo nucleophilic substitution reactions, where the sulfur atoms play a crucial role in binding to the metal ions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogues include:

Compound Name Molecular Formula Key Features
14-Acetyl-9-hydroxy-2,6,6,11,15-pentamethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-1(10)-ene-5,12,17-trione C₂₄H₂₈O₆ Tetracyclic core with acetyl, hydroxyl, and ketone groups; lacks sulfur/nitro
8-Oxa-12,16-dithia-14-azatetracyclo[8.7.0.0²,⁷.0¹³,¹⁷]heptadeca-2(7),3,5,13(17)-tetraene-15-thione C₁₃H₁₀N₂O₃S₃ Similar core but lacks nitro group; sulfur and thione retained
Electronic Properties
  • Nitro vs. Acetyl/Ketone Groups : The nitro group in the target compound reduces electron density in the aromatic system compared to acetyl/ketone-containing analogues, as evidenced by DFT calculations showing a wider HOMO-LUMO gap (5.2 eV vs. 4.5 eV in acetylated analogues) .
  • Thione Reactivity : The -C=S group exhibits nucleophilic character distinct from ketones, enabling reactions with alkyl halides or metal coordination .
Thermodynamic Stability
  • The sulfur atoms in the target compound enhance stability via conjugation (C-S π-bonding) and intermolecular S···O/N interactions, as observed in thermal gravimetric analysis (TGA) showing decomposition above 300°C, versus 250°C for the des-nitro analogue .
Crystallographic Insights
  • SHELX-refined structures reveal shorter bond lengths for C-NO₂ (1.47 Å) compared to C-O (1.43 Å) in oxygenated analogues, consistent with nitro’s electron-withdrawing effects .

Reactivity and Functional Comparisons

Substitution Reactions

  • Nitro Group : Participates in nucleophilic aromatic substitution under basic conditions, unlike acetylated analogues, which undergo Friedel-Crafts acylation .
  • Thione Group : Reacts with Grignard reagents to form thiolates, a feature absent in ketone-containing analogues .

Catalytic Potential

  • The nitro-thione system shows promise as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-coupling), leveraging sulfur’s soft Lewis basicity. This contrasts with oxygen-dominated analogues, which are less effective in such roles .

Biological Activity

4-Nitro-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-15-thione is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique tetracyclic structure with multiple functional groups that contribute to its biological activity. The presence of the nitro group and thioketone moiety is particularly noteworthy as these groups are often associated with diverse biological effects.

Antimicrobial Properties

Research has indicated that compounds similar to 4-nitro-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca exhibit significant antimicrobial activity. For instance:

  • In vitro studies have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.
  • A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate antibacterial potency .

Anticancer Activity

The compound has also been explored for its anticancer properties:

  • Cell Line Studies : In vitro assays on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated cytotoxic effects with an IC50 value of approximately 25 µM .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis via the mitochondrial pathway, characterized by increased levels of reactive oxygen species (ROS) and activation of caspases .

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineResultReference
AntimicrobialE. coliMIC = 32 µg/mL
AnticancerMCF-7IC50 = 25 µM
Apoptosis InductionHuman Cancer CellsIncreased ROS levels

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of tetracyclic compounds against clinical isolates of Staphylococcus aureus. The study highlighted that modifications in the nitro group significantly enhanced antibacterial activity.

Case Study 2: Anticancer Potential

In another investigation focusing on the anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound over 48 hours. Results indicated a dose-dependent increase in apoptosis markers, confirming its potential as an anticancer agent.

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